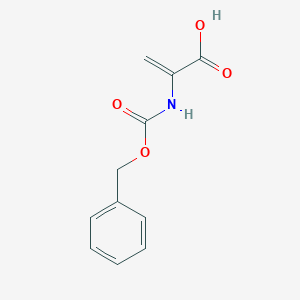

Z-dehydro-Ala-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Z-dehydro-Ala-OH: , also known as Z-dehydroalanine, is a synthetic amino acid derivative. It is characterized by the presence of a dehydroalanine moiety, which is a non-proteinogenic amino acid. This compound is often used in peptide synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology .

Mechanism of Action

Target of Action

Z-dehydro-Ala-OH, also known as Z-dehydroalanine, is a derivative of the amino acid alanine It’s known that amino acids and their derivatives can influence the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevent muscle damage caused by exercise .

Mode of Action

They can interact with their targets to induce changes that affect the overall physiology of the organism .

Biochemical Pathways

For instance, they can influence the synthesis of anabolic hormones, provide fuel during exercise, enhance mental performance during stress-related tasks, and help prevent exercise-induced muscle damage .

Result of Action

They can influence the secretion of anabolic hormones, provide fuel during exercise, enhance mental performance during stress-related tasks, and help prevent exercise-induced muscle damage .

Biochemical Analysis

Cellular Effects

It is known that aldehyde dehydrogenases, which are responsible for the NAD(P)-dependent oxidation of aldehydes to carboxylic acids, play a role in many cellular functions . Given that Z-dehydro-Ala-OH is a derivative of alanine, it may influence cell function through interactions with these and other enzymes.

Molecular Mechanism

It is known that the conformational behavior of dehydro-Ala-OH affects the electronic structure, particularly the enamic moiety . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound is used in proteomics research , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that the outcomes of drug and/or component toxicological studies, dose, and side effects are studied in vivo for future use in humans . This suggests that this compound may have threshold effects and potentially toxic or adverse effects at high doses in animal models.

Metabolic Pathways

It is known that ALA, a metabolic intermediate in higher plants, is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . Given that this compound is a derivative of alanine, it may be involved in similar metabolic pathways.

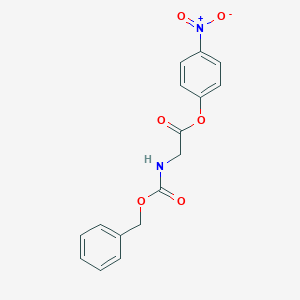

Preparation Methods

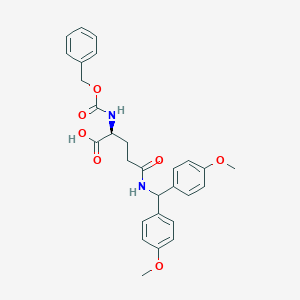

Synthetic Routes and Reaction Conditions: Z-dehydro-Ala-OH can be synthesized through several methods. One common approach involves the dehydrohalogenation of serine derivatives. The reaction typically involves the use of a base, such as sodium hydroxide, to remove a hydrogen halide from the serine derivative, resulting in the formation of the dehydroalanine moiety .

Industrial Production Methods: Industrial production of this compound often involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers and solid-phase synthesis techniques to produce the compound in high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Z-dehydro-Ala-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the dehydroalanine moiety to alanine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dehydroalanine moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products:

Oxidation: Oxo derivatives of this compound.

Reduction: Alanine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

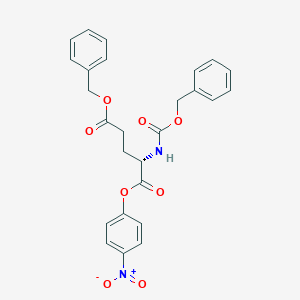

Chemistry: Z-dehydro-Ala-OH is widely used in peptide synthesis as a building block for the preparation of peptides and proteins.

Biology: In biological research, this compound is used to investigate enzyme mechanisms and protein interactions. The dehydroalanine moiety can act as a reactive site for enzyme-catalyzed reactions, making it a valuable tool for studying enzyme kinetics and inhibition .

Medicine: this compound has potential applications in drug development. Its ability to form stable peptide bonds makes it a candidate for the design of peptide-based drugs. Additionally, its unique structure can be exploited to develop enzyme inhibitors and other therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of synthetic peptides and proteins. Its stability and reactivity make it a valuable component in the manufacturing of biopharmaceuticals and other peptide-based products .

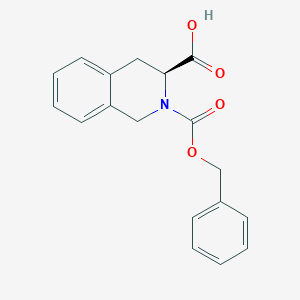

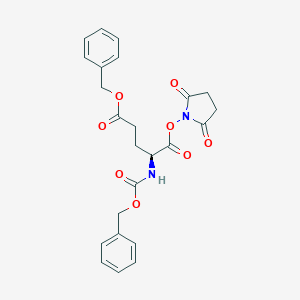

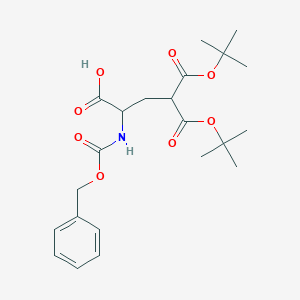

Comparison with Similar Compounds

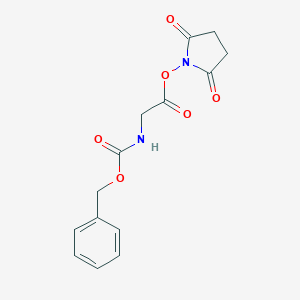

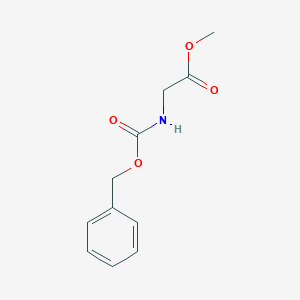

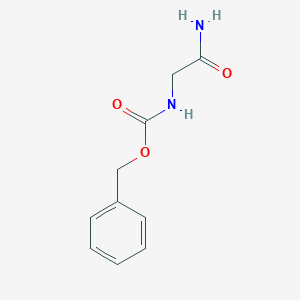

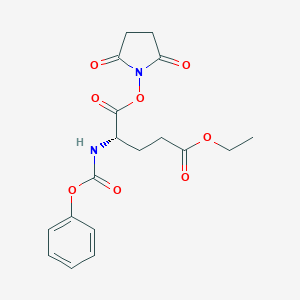

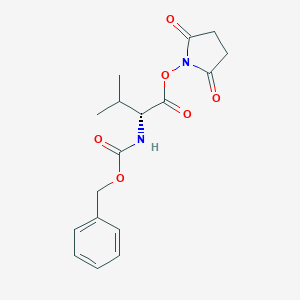

Z-dehydro-Ala-OMe: A methyl ester derivative of Z-dehydro-Ala-OH.

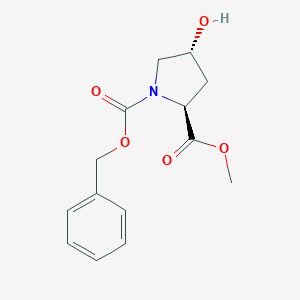

Z-Lys (Z)-OH: A lysine derivative with a similar protecting group.

Z-Tyr-OH: A tyrosine derivative with a similar protecting group

Uniqueness: this compound is unique due to its dehydroalanine moiety, which imparts distinct chemical reactivity and stability.

Properties

IUPAC Name |

2-(phenylmethoxycarbonylamino)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHJVTWVRPQBBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405449 |

Source

|

| Record name | Z-dehydro-Ala-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39692-63-2 |

Source

|

| Record name | Z-dehydro-Ala-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.